

# What is the chemical structure of Hematinic acid?

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## Compound of Interest

Compound Name: *Hematinic acid*

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An In-depth Technical Guide to **Hematinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Hematinic acid**, a pyrrole compound derived from the oxidative degradation of protoporphyrin in hemoglobin.<sup>[1]</sup> It details the chemical structure, physicochemical properties, and established experimental protocols for its synthesis. This guide is intended to serve as a foundational resource for professionals engaged in biochemical research and drug development.

## Chemical Identity and Structure

**Hematinic acid** is chemically known as 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid.<sup>[2]</sup> It is classified as an oxidatively degraded pyrrole.<sup>[1]</sup> The fundamental structure consists of a maleimide ring substituted with a methyl group and a propanoic acid chain.

Key Identifiers:

- IUPAC Name: 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid
- Synonyms: **Hematinic acid**, 2,5-Dihydro-4-methyl-2,5-dioxo-1H-pyrrole-3-propanoic acid<sup>[2]</sup> [3]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>4</sub><sup>[4]</sup><sup>[5]</sup>

- CAS Number: 487-65-0[\[5\]](#)

The 2D chemical structure of **Hematinic acid** is as follows:

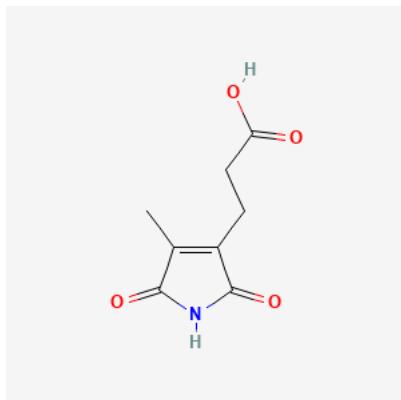


Image Source: PubChem CID 68098.[\[2\]](#)

## Physicochemical and Spectroscopic Data

Quantitative data pertaining to **Hematinic acid** are summarized below. These properties are critical for experimental design, formulation, and analytical characterization.

### Physicochemical Properties

Property	Value	Source
Molecular Weight	183.16 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Exact Mass	183.05315777 Da	<a href="#">[2]</a>
Appearance	Solid powder	<a href="#">[5]</a>
Solubility	0.22 M	<a href="#">[1]</a>
Elemental Analysis	C: 52.46%, H: 4.95%, N: 7.65%, O: 34.94%	<a href="#">[5]</a>
Stereochemistry	Achiral	<a href="#">[4]</a>

### Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Hematinic acid**. The following techniques have been reported in the literature.

Technique	Description	Source
<sup>13</sup> C NMR	<sup>13</sup> C Nuclear Magnetic Resonance spectra are available.	<a href="#">[2]</a>
GC-MS	Gas Chromatography-Mass Spectrometry data has been reported.	<a href="#">[2]</a> <a href="#">[6]</a>

## Experimental Protocols

The synthesis of **Hematinic acid** can be achieved through both biochemical degradation and multi-step chemical synthesis.

### Synthesis via Oxidative Degradation of Hemoglobin

This method involves the breakdown of hemoglobin using a chemical oxidizing agent.[\[1\]](#)[\[7\]](#)

**Principle:** Phenylhydrazine is used to induce the oxidative cleavage of the heme porphyrin ring in hemoglobin under aerobic conditions, yielding **Hematinic acid** among other degradation products.[\[7\]](#)

**Methodology:**

- **Preparation of Reactants:** Prepare a solution of hemoglobin (Hb) at a concentration of 2 mM (as heme). Prepare solutions of phenylhydrazine (PH) at concentrations ranging from 5 mM to 20 mM.
- **Incubation:** Incubate the hemoglobin solution with the phenylhydrazine solution under aerobic conditions. The reaction is dependent on both the concentration of phenylhydrazine and the incubation time.
- **Optimal Conditions:** A maximal yield of approximately  $18.8 \times 10^{-4}\%$  was achieved using 20 mM phenylhydrazine with an incubation time of 2 hours.[\[7\]](#)
- **Product Analysis:** The resulting **Hematinic acid** is derivatized to its methyl ester form.

- Quantification: The derivatized product is then quantified using gas-liquid chromatography (GLC).[\[7\]](#)

## Multi-Step Chemical Synthesis from 2,3-Dimethylmaleic Anhydride

A convenient four-step synthesis starting from a commercially available precursor has been reported.[\[6\]](#)

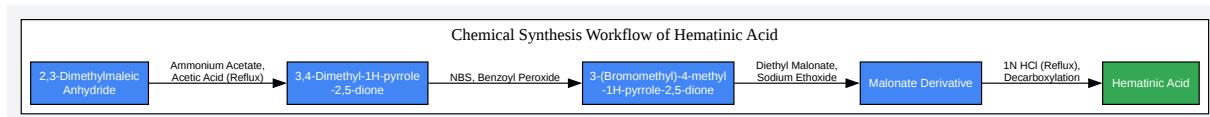
**Principle:** This pathway builds the final molecule by sequentially modifying the starting anhydride to introduce the necessary functional groups.

**Methodology:**

- Step 1: Imide Formation: A solution of 2,3-dimethylmaleic anhydride (e.g., 80.3 mmol in 200 mL acetic acid) is stirred while adding ammonium acetate (e.g., 106 mmol in 100 mL acetic acid). The mixture is refluxed for 4 hours. After cooling and solvent removal, the resulting 3,4-dimethyl-1H-pyrrole-2,5-dione is recrystallized.[\[6\]](#)
- Step 2: Bromination: The product from Step 1 is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., CCl<sub>4</sub>) under reflux to yield the monobrominated compound, 3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-dione.[\[6\]](#)
- Step 3: Malonic Ester Synthesis: The brominated intermediate is reacted with diethyl malonate and a base, sodium ethoxide, in ethanol under reflux. This step introduces the carbon backbone for the propanoic acid side chain.[\[6\]](#)
- Step 4: Decarboxylation: The malonate derivative is refluxed in 1N hydrochloric acid for approximately 4 hours. This final step hydrolyzes the ester groups and induces decarboxylation to yield the final product, **Hematinic acid**.[\[6\]](#)
- Purification: The final product can be purified using techniques such as preparative HPLC.[\[6\]](#)

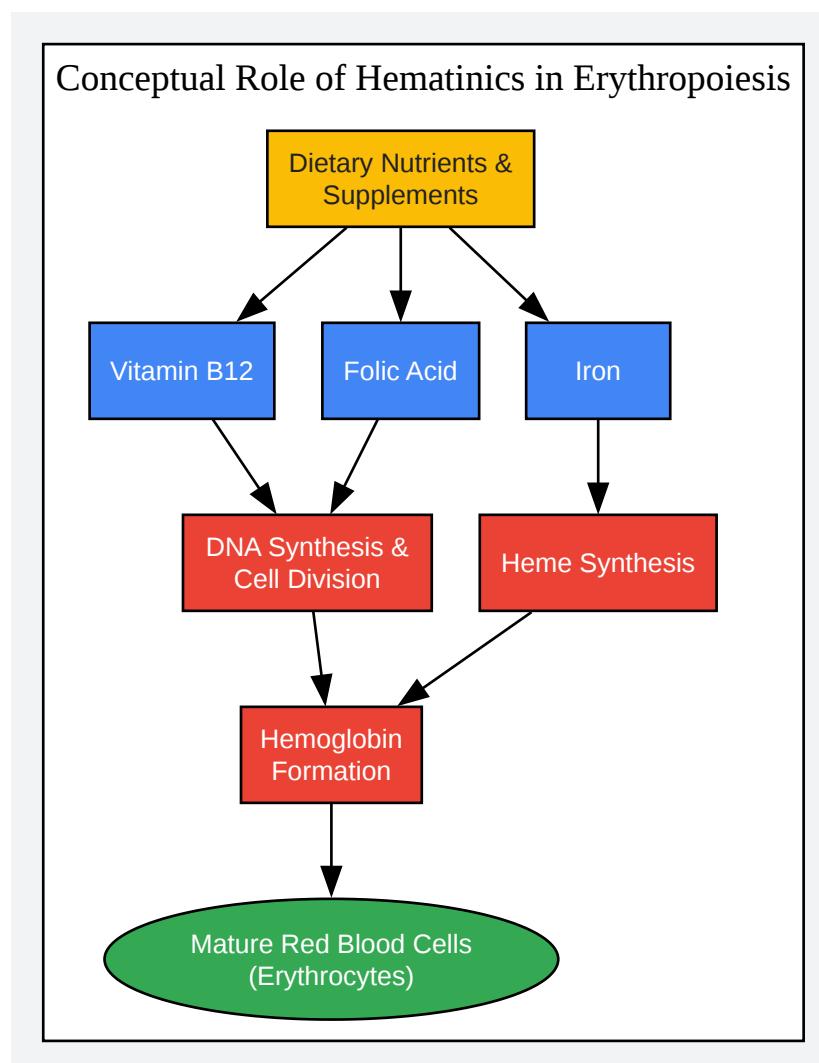
## Diagrams and Workflows

Visual representations of the synthesis pathway and the broader biological context of hematinics are provided below.



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Caption: Chemical synthesis workflow for **Hematinic acid** from 2,3-dimethylmaleic anhydride.



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Caption: The role of key hematinics (Iron, B12, Folic Acid) in red blood cell production.

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